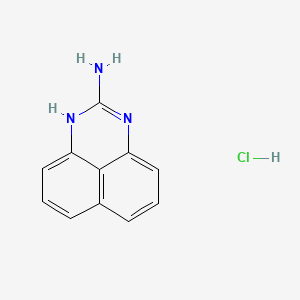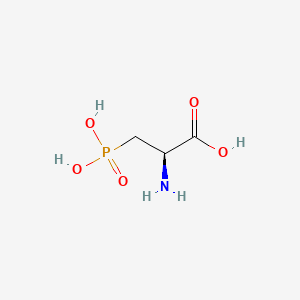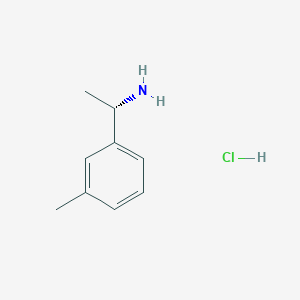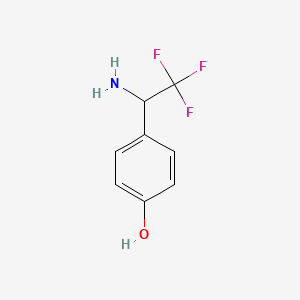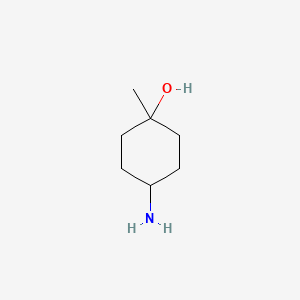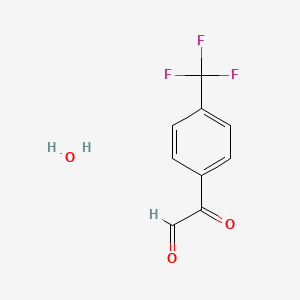
4-Trifluoromethylphenylglyoxal hydrate
Übersicht
Beschreibung
4-Trifluoromethylphenylglyoxal hydrate is a chemical compound with the molecular formula C9H7F3O3. It is known for its unique properties and reactivity, making it valuable in various scientific research and industrial applications. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glyoxal hydrate moiety.
Vorbereitungsmethoden
4-Trifluoromethylphenylglyoxal hydrate can be synthesized through several synthetic routes. One common method involves the reaction of 4’-trifluoromethylacetophenone with an oxidizing agent to form the corresponding glyoxal derivative. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
In industrial production, the synthesis of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
4-Trifluoromethylphenylglyoxal hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-trifluoromethylbenzoic acid, while reduction with sodium borohydride can produce 4-trifluoromethylphenylglycol .
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethylphenylglyoxal hydrate has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of novel pharmaceuticals and agrochemicals due to its unique reactivity and functional group compatibility. In biology and medicine, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.
In the industrial sector, this compound is utilized in the development of functional organic materials, such as polymers and advanced materials with specific properties. Its trifluoromethyl group imparts unique characteristics, making it valuable in the design of materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 4-Trifluoromethylphenylglyoxal hydrate involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl group can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The glyoxal moiety can also participate in covalent interactions with nucleophilic sites on proteins or other biomolecules, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethylphenylglyoxal hydrate can be compared with other similar compounds, such as 4-trifluoromethylbenzaldehyde and 4-trifluoromethylphenylacetic acid. These compounds share the trifluoromethylphenyl core structure but differ in their functional groups, leading to variations in their reactivity and applications .
4-Trifluoromethylbenzaldehyde: This compound has an aldehyde group instead of a glyoxal hydrate moiety, making it more reactive in nucleophilic addition reactions.
4-Trifluoromethylphenylacetic acid: The presence of a carboxylic acid group in this compound makes it suitable for applications in the synthesis of esters and amides.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and glyoxal hydrate moiety, which imparts distinct reactivity and versatility in various chemical transformations .
Eigenschaften
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIKQUDYLBELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






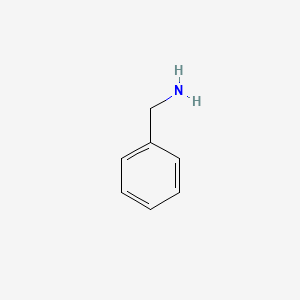
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)
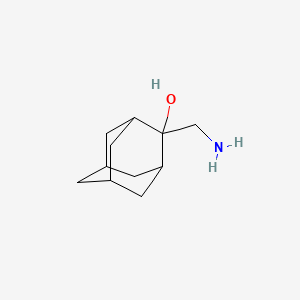

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)
